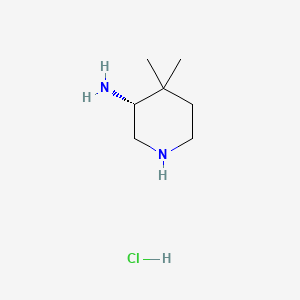
(3R)-4,4-dimethylpiperidin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-4,4-dimethylpiperidin-3-amine hydrochloride is a chiral compound characterized by its piperidine ring with a methyl group at the 4-position and an amine group at the 3-position. This compound is often used in pharmaceutical research due to its unique stereochemistry and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4,4-dimethylpiperidin-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Methylation: The 4-position of the piperidine ring is methylated using a methylating agent such as methyl iodide under basic conditions.
Amine Introduction: The amine group is introduced at the 3-position through a nucleophilic substitution reaction using an appropriate amine source.
Resolution: The racemic mixture is resolved to obtain the (3R)-enantiomer.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the amine to a more reduced form.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(3R)-4,4-dimethylpiperidin-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-4,4-dimethylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-piperidinamine dihydrochloride
- (3R)-piperidin-3-amine hydrochloride
- ®-3-aminopiperidine dihydrochloride
Uniqueness
(3R)-4,4-dimethylpiperidin-3-amine hydrochloride is unique due to the presence of the methyl group at the 4-position, which can significantly influence its chemical properties and biological activity compared to other piperidine derivatives. This structural feature may enhance its stability, binding affinity, and selectivity for specific targets.
Properties
Molecular Formula |
C7H17ClN2 |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
(3R)-4,4-dimethylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-7(2)3-4-9-5-6(7)8;/h6,9H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
VNFNHFRXNHXXKW-RGMNGODLSA-N |
Isomeric SMILES |
CC1(CCNC[C@@H]1N)C.Cl |
Canonical SMILES |
CC1(CCNCC1N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















